1,2-Dihydro-beclomethasone dipropionate

Description

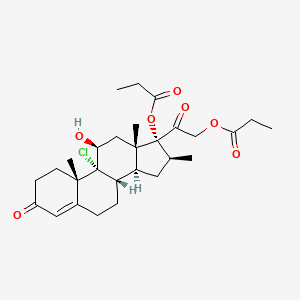

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h13,16,19-21,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQYWVYNTDYWTI-XYWKZLDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728245 | |

| Record name | (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114371-33-4 | |

| Record name | 1,2-Dihydro-beclomethasone dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114371334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIHYDRO-BECLOMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L7Y3NF708 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Formation Pathways of 1,2 Dihydro Beclomethasone Dipropionate

1,2-Dihydro-beclomethasone dipropionate is not a compound that is synthesized intentionally as an active pharmaceutical ingredient. Instead, its presence is documented as a process-related impurity that can arise during the manufacturing of beclomethasone (B1667900) dipropionate. veeprho.com Its formation is a consequence of side reactions occurring during the multi-step synthesis of the parent steroid.

The chemical structure of 1,2-Dihydro-beclomethasone dipropionate differs from the parent beclomethasone dipropionate by the saturation of the double bond between the C1 and C2 positions in the A-ring of the steroid nucleus. This suggests that its formation pathway involves a reduction reaction.

While specific, documented synthetic routes for this particular impurity are not available in published literature, its formation can be logically inferred from standard steroid chemistry. A plausible pathway is the catalytic hydrogenation of beclomethasone dipropionate or one of its precursors. If a hydrogenation step is employed at any stage of the synthesis—for example, to reduce another functional group within the molecule—incomplete selectivity could lead to the undesired reduction of the 1,2-double bond.

Another potential route for its formation could be through a metal-hydride reduction, although this is generally less common for isolated carbon-carbon double bonds under standard conditions used in steroid synthesis. The exact pathway is highly dependent on the specific reagents, catalysts, and reaction conditions used by a given manufacturer in their proprietary synthesis of beclomethasone dipropionate. nih.govgoogle.com

Isolation and Purification Strategies for 1,2 Dihydro Beclomethasone Dipropionate

As an impurity, the removal of 1,2-Dihydro-beclomethasone dipropionate from the final API is critical to ensure the purity and quality of the drug product. Several chromatographic and physical separation techniques are employed to isolate and purify beclomethasone (B1667900) dipropionate from this and other related substances.

The primary strategy for isolating closely related steroid impurities like 1,2-Dihydro-beclomethasone dipropionate is high-performance liquid chromatography (HPLC), particularly in its preparative form (Prep-HPLC). nih.govnih.gov The slight difference in polarity and structure between the saturated A-ring of the impurity and the unsaturated A-ring of the API allows for their separation on a suitable stationary phase.

Recrystallization is another key purification technique used in the final stages of API manufacturing. google.com By carefully selecting a solvent or a mixed solvent system, the solubility difference between beclomethasone dipropionate and its impurities can be exploited. The API crystallizes out of the solution in a highly pure form, leaving the more soluble impurities, potentially including 1,2-Dihydro-beclomethasone dipropionate, in the mother liquor. A Chinese patent describes a refining process involving dissolving the crude product in ethyl acetate (B1210297), adding activated carbon, and then heating, filtering, and concentrating to obtain the purified beclomethasone dipropionate. google.com

Below are examples of chromatographic conditions that have been developed for the separation of beclomethasone dipropionate from its impurities. While not explicitly mentioning 1,2-Dihydro-beclomethasone dipropionate, these methods are designed to separate a range of related substances and would be applicable for its isolation.

Table 1: HPLC Method for Separation of Beclomethasone Dipropionate and Related Substances

| Parameter | Condition |

| Stationary Phase | Alltima C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (B52724) (90:4:6 v/v/v) |

| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (B129727) (74:2:4:20 v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | 240 nm |

| Column Temperature | 50°C |

| This table is based on data from a study on the separation of betamethasone (B1666872) dipropionate and its related substances, which employs similar analytical principles. nih.gov |

Table 2: Isocratic HPLC Method for Beclomethasone Dipropionate

| Parameter | Condition |

| Stationary Phase | RP C18 (250 mm x 4.60 mm, 5 µm, 110 Å) |

| Mobile Phase | Methanol:Water (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm |

| Injection Volume | 20 µL |

| This table is based on data from a validated stability-indicating RP-HPLC method for the determination of beclomethasone dipropionate. scielo.br |

For isolation on a larger scale, these analytical methods are scaled up to preparative liquid chromatography. nih.gov This involves using larger columns, higher flow rates, and injecting larger quantities of the crude material to separate and collect the pure fractions of the desired compound, effectively removing impurities like 1,2-Dihydro-beclomethasone dipropionate.

Analytical Characterization and Quantification of 1,2 Dihydro Beclomethasone Dipropionate

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for separating 1,2-Dihydro-beclomethasone dipropionate from the active pharmaceutical ingredient (API), BDP, and other related substances. Due to the structural similarity of these compounds, high-resolution techniques are required.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP) mode, is the most prevalent technique for the analysis of beclomethasone (B1667900) dipropionate and its impurities. tandfonline.comrjptonline.org These methods are valued for their precision, sensitivity, and ability to handle thermally labile corticosteroids without the need for derivatization. tandfonline.com

A variety of RP-HPLC methods have been developed that are capable of separating BDP from its degradation products and related substances, which would include 1,2-Dihydro-beclomethasone dipropionate. scielo.brscielo.br These methods typically utilize a C18 stationary phase. nih.govscielo.brscielo.br The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and water or an aqueous buffer. scielo.brsemanticscholar.orgalliedacademies.org Gradient elution may be employed to achieve optimal separation of all compounds in a single run. nih.gov Detection is commonly performed using a UV detector, with wavelengths set between 230 nm and 254 nm, corresponding to the chromophore present in the steroid structure. rjptonline.orgscielo.br For instance, one method specifies a detection wavelength of 254 nm, while another uses 240 nm. nih.govscielo.br

The validation of these HPLC methods, in accordance with International Conference on Harmonisation (ICH) guidelines, ensures they are specific, linear, accurate, and precise for the quantification of the drug and its impurities. nih.govsemanticscholar.orgijbpas.com The limit of detection for impurities can be as low as 0.02% relative to the parent drug, demonstrating high sensitivity. tandfonline.comtandfonline.com

Interactive Table: Examples of HPLC Conditions for Beclomethasone Dipropionate and Related Substances

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| BDS Hypersil C18 (250mm x 4.6m, 5µm) | Acetonitrile: Methanol: Orthophosphoric acid (60:20:20 v/v) | 1.0 | 230 | rjptonline.org |

| Altima C18 (250×4.6 mm, 5 µm) | Gradient: A) Water:THF:ACN (90:4:6) B) ACN:THF:Water:Methanol (74:2:4:20) | 1.0 | 240 | nih.gov |

| Hi Q Sil C18 (250 x 4.6 mm, 5 µm) | Acetonitrile: 1 mM Ammonium (B1175870) acetate (B1210297) buffer (90:10 v/v) | 1.0 | 223 | semanticscholar.org |

| RP C18 (250 mm x 4.60 mm, 5 µm) | Methanol: Water (85:15 v/v) | 1.0 | 254 | scielo.brscielo.br |

| RP-18 (Eclipse XDB Phenyl) (250 mm x 4.6 mm, 5 µm) | Methanol: Water (80:20, v/v) | 1.0 | 240 | alliedacademies.org |

Gas Chromatography (GC) Approaches for Volatile Derivatives

Gas Chromatography (GC) is less commonly used for the analysis of corticosteroids like beclomethasone dipropionate and its derivatives compared to HPLC. tandfonline.com The primary challenges are the low volatility and thermal lability of these compounds, which can lead to degradation in the high-temperature environment of the GC inlet and column. tandfonline.com

To overcome these limitations, derivatization is often necessary to convert the non-volatile steroid into a more volatile and thermally stable compound. While specific GC methods for 1,2-Dihydro-beclomethasone dipropionate are not detailed in the literature, the general approach involves chemical modification of the steroid structure. This is followed by separation on a capillary column. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a powerful technique for analyzing volatile compounds and could be adapted for derivatized steroids. mdpi.comnih.gov The separation is typically achieved on a capillary column (e.g., DB-5ms), and detection is performed using a flame ionization detector (FID) or a mass spectrometer (MS). mdpi.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of 1,2-Dihydro-beclomethasone dipropionate, providing detailed information about its molecular weight, fragmentation, and stereochemistry.

Mass Spectrometry (MS) Applications in Metabolite/Impurity Profiling

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for identifying and quantifying BDP, its metabolites, and impurities in complex matrices like plasma and urine. nih.govresearchgate.net This technique would be directly applicable to the identification of 1,2-Dihydro-beclomethasone dipropionate in bulk drug or formulations.

In LC-MS/MS analysis, electrospray ionization (ESI) is a common method for generating ions of the analytes. nih.gov For BDP and its related compounds, positive ion mode is often used, which typically forms protonated molecules [M+H]+. nih.govresearchgate.net The choice of mobile phase additives is crucial; for example, ammonium formate (B1220265) buffer favors the formation of [M+H]+ ions, whereas acetonitrile can lead to solvent adduct ions. nih.gov

Collision-induced dissociation (CID) studies on the [M+H]+ ions are performed to understand the fragmentation pathways, which helps in the structural confirmation of impurities. nih.govresearchgate.net The high sensitivity of modern triple-quadrupole mass spectrometers allows for detection limits in the picogram-per-milliliter (pg/mL) range. nih.gov

Interactive Table: Key Metabolites/Impurities of Beclomethasone Dipropionate

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| Beclomethasone Dipropionate | BDP | C₂₈H₃₇ClO₇ | 521.04 | nih.govsigmaaldrich.com |

| 1,2-Dihydro-6,7-dehydrobeclometasone Dipropionate (Impurity M) | - | C₂₈H₃₇ClO₇ | 521.04 | synthinkchemicals.com |

| Beclomethasone 17-Monopropionate | 17-BMP / Impurity A | C₂₅H₃₃ClO₆ | 464.98 | pharmaffiliates.comnih.gov |

| Beclomethasone 21-Monopropionate | 21-BMP | C₂₅H₃₃ClO₆ | 464.98 | nih.gov |

| Beclomethasone | BOH | C₂₂H₂₉ClO₅ | 408.91 | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of steroids and their isomers, providing definitive information on connectivity and stereochemistry. researchgate.net Techniques such as 1H NMR, 13C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC, and NOESY) are employed to assign the structure of impurities like 1,2-Dihydro-beclomethasone dipropionate. scienceopen.com

For complex steroid molecules, NOE (Nuclear Overhauser Effect) difference experiments are particularly crucial for assigning stereochemistry. researchgate.net A cross-peak in a NOESY spectrum indicates that two protons are close to each other in space, which helps to determine the relative configuration of substituents on the steroid core. researchgate.net The chemical shifts and coupling constants in the 1H NMR spectrum provide detailed information about the local environment of each proton. Saturation of the 1,2-double bond in 1,2-Dihydro-beclomethasone dipropionate would lead to significant changes in the 1H and 13C NMR spectra compared to the parent BDP, particularly for the signals corresponding to the A-ring of the steroid.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used, simple, and rapid technique for the quantification of corticosteroids containing a chromophore. jpsbr.org Beclomethasone dipropionate has a 3-oxo-Δ¹,⁴-steroid structure, which acts as a chromophore and results in a characteristic maximum absorption (λmax) in the UV region. nih.govnih.gov This λmax is typically observed around 238-240 nm in methanol. ijbpas.com Some studies have also reported detection at wavelengths up to 254 nm. scielo.brjpsbr.org

The technique relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. ijcsrr.org Linearity is often established over a specific concentration range, for example, 6–18 µg/mL. ijbpas.com The saturation of the 1,2-double bond in 1,2-Dihydro-beclomethasone dipropionate would significantly alter the conjugated system of the chromophore. This would result in a shift of the λmax to a shorter wavelength or a complete loss of the characteristic absorbance band, making UV-Vis a useful tool to differentiate it from the parent compound.

Interactive Table: Reported UV Absorption Maxima for Beclomethasone Dipropionate

| Solvent | λmax (nm) | Concentration Range (µg/mL) | Reference |

|---|---|---|---|

| Methanol | 238 | 10 | ijbpas.com |

| Methanol | 236.60 & 254 | 5-25 | jpsbr.org |

| Methanol | 240 | 10-30 | ijcsrr.org |

| Not Specified | 239 & 260.8 | 6-34 | researchgate.net |

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for the comprehensive analysis of complex mixtures, such as pharmaceutical products containing active ingredients and their impurities. nih.govslideshare.net These techniques provide both separation of the components and their structural identification. nih.gov For the analysis of 1,2-Dihydro-beclomethasone dipropionate, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a particularly valuable tool.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the sensitive and selective detection of mass spectrometry. ijarnd.comresearchgate.net In the context of beclomethasone dipropionate and its impurities, LC-MS can effectively separate 1,2-Dihydro-beclomethasone dipropionate from the parent drug and other related substances. nih.gov Following separation, the mass spectrometer provides mass-to-charge ratio data, which aids in the unequivocal identification of the compound. Tandem mass spectrometry (LC-MS/MS) can further enhance structural elucidation by providing fragmentation patterns of the selected ions. researchgate.netnih.gov

Research has demonstrated the successful application of LC-MS/MS for the sensitive determination of beclomethasone dipropionate and its metabolites in various biological matrices. nih.govresearchgate.net The principles of these methods are directly applicable to the analysis of impurities like 1,2-Dihydro-beclomethasone dipropionate in bulk drug substances and pharmaceutical formulations. The use of specific ion transitions in multiple reaction monitoring (MRM) mode allows for highly selective and sensitive quantification, even at trace levels. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like corticosteroids without derivatization, GC-MS is another powerful hyphenated technique. slideshare.net It involves the separation of volatile compounds in the gas phase followed by their detection by mass spectrometry. ijarnd.com For a compound like 1,2-Dihydro-beclomethasone dipropionate, derivatization would likely be necessary to increase its volatility for GC analysis.

The selection of the appropriate hyphenated technique depends on the specific analytical challenge, including the concentration of the impurity, the complexity of the matrix, and the required level of structural information.

Method Validation for Analytical Purity and Content Assessment

The validation of analytical methods is a critical requirement of regulatory bodies to ensure the reliability of results for purity and content assessment. alliedacademies.orgnih.gov Validation demonstrates that an analytical procedure is suitable for its intended purpose. rjptonline.org The key parameters for method validation, as per the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). rjptonline.orgsemanticscholar.org

Several studies have reported the development and validation of stability-indicating HPLC and UPLC methods for the determination of beclomethasone dipropionate and its related substances, which would include 1,2-Dihydro-beclomethasone dipropionate. alliedacademies.orgijprs.comrsc.org

Specificity: The ability of the method to accurately measure the analyte of interest in the presence of other components, such as impurities and degradation products, is crucial. alliedacademies.org Chromatographic methods achieve this by demonstrating baseline separation between the main component and all potential impurities. nih.gov

Linearity: This parameter establishes the relationship between the concentration of an analyte and the analytical signal. rjptonline.org A linear relationship is typically demonstrated over a specified range of concentrations.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. rjptonline.org It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. asiapharmaceutics.info

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. rjptonline.org It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). alliedacademies.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govasiapharmaceutics.info

The following tables summarize typical validation parameters from published research on the analysis of beclomethasone dipropionate and its impurities using chromatographic methods.

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Beclomethasone Dipropionate | 5.0 - 25.0 | > 0.999 | scielo.br |

| Beclomethasone Dipropionate | 1 - 6 | 0.9961 | rjptonline.org |

| Beclomethasone Dipropionate | 40 - 120 | 0.9978 | asiapharmaceutics.info |

| Analyte | Recovery (%) | Reference |

|---|---|---|

| Beclomethasone Dipropionate | 98.03 - 100.35 | scielo.br |

| Beclomethasone Dipropionate | 98.50 - 101.10 | ijbpas.com |

| Beclomethasone Dipropionate | 100.10 - 100.39 | asiapharmaceutics.info |

| Analyte | Precision Type | Relative Standard Deviation (RSD) (%) | Reference |

|---|---|---|---|

| Beclomethasone Dipropionate | Intra-day Repeatability | < 2.0 | alliedacademies.org |

| Beclomethasone Dipropionate | Intermediate Precision | < 2.0 | alliedacademies.org |

| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|

| Betamethasone (B1666872) Dipropionate Impurities | 0.02 | 0.07 | nih.gov |

| Beclomethasone Dipropionate | - | 0.297 | asiapharmaceutics.info |

| Beclomethasone Dipropionate | 0.16 | 0.54 | scielo.br |

Metabolic and Biotransformation Studies of 1,2 Dihydro Beclomethasone Dipropionate

In Vitro Enzymatic Biotransformation

In vitro studies using various enzymatic systems have been instrumental in elucidating the primary metabolic pathways of beclomethasone (B1667900) dipropionate. These investigations have identified the key enzymes responsible for its conversion and characterized the resulting metabolites.

The biotransformation of beclomethasone dipropionate is a multi-step process initiated by esterase enzymes and followed by cytochrome P450 (CYP)-mediated reactions drugbank.comresearchgate.netnih.gov.

Esterases : These enzymes are responsible for the initial and essential activation step. They catalyze the hydrolysis of the C-21 ester of BDP, converting the prodrug into its pharmacologically active metabolite, beclomethasone-17-monopropionate (B-17-MP) drugbank.comnih.gov. Further hydrolysis by esterases can lead to the formation of beclomethasone drugbank.comnih.gov.

Cytochrome P450 (CYP) 3A Subfamily : Following esterase action, the CYP3A subfamily of enzymes plays a significant role in further metabolism nih.gov. Specific isoforms identified as key players are:

CYP3A4 and CYP3A5 : Both of these isoforms have been shown to metabolize BDP at similar rates through processes of hydroxylation and dehydrogenation drugbank.comnih.gov. They are considered the primary CYP enzymes involved in the clearance of BDP and its metabolites nih.gov.

CYP3A7 : This fetal-specific isoform does not appear to contribute to the metabolism of BDP drugbank.comnih.gov.

Kinetic studies have provided quantitative insights into the rate and efficiency of BDP's metabolic conversion. In human lung homogenates, the kinetics of BDP and B-17-MP conversion were found to be nonlinear, a characteristic attributed to factors such as product inhibition and enzyme saturation.

Studies using recombinant CYP enzymes have determined the half-lives for BDP metabolism. Both CYP3A4 and CYP3A5 exhibit similar kinetics for the decomposition of BDP.

| Enzyme/System | Parameter | Value | Source |

|---|---|---|---|

| Recombinant CYP3A4 | Half-life (t½) | 55 ± 15 minutes | nih.gov |

| Recombinant CYP3A5 | Half-life (t½) | 43 ± 12 minutes | nih.gov |

| Human Lung Homogenates | Kinetic Profile | Nonlinear |

A series of metabolites have been identified from the in vitro biotransformation of BDP, resulting from the sequential action of esterases and CYP3A enzymes drugbank.comnih.gov. Additionally, microbial biotransformation studies have revealed other potential metabolic pathways.

The primary metabolites are categorized based on the enzymes involved:

Esterase-Dependent Metabolites :

[M1] Beclomethasone-17-monopropionate (B-17-MP) : The main active metabolite, formed by hydrolysis at the C-21 position drugbank.comnih.govnih.gov.

[M2] Beclomethasone-21-monopropionate (B-21-MP) : A less active metabolite nih.gov.

[M3] Beclomethasone (BOH) : The fully hydrolyzed, inactive product drugbank.comnih.govnih.gov.

CYP3A-Dependent Metabolites :

[M4] Hydroxylated Metabolite : An oxygenated product of CYP3A4 and CYP3A5 action drugbank.comnih.gov.

[M5] Dehydrogenated Metabolite : A product of CYP3A4 and CYP3A5, presumed to be Δ⁶-BDP drugbank.comnih.gov.

Combined Action Metabolite :

[M6] : A metabolite formed through the combined action of esterase-mediated cleavage and CYP3A4-mediated oxygenation drugbank.comnih.gov.

Furthermore, studies involving the fungus Aspergillus niger demonstrated its ability to transform BDP into four distinct compounds: two monopropionate derivatives, one epoxy derivative, and one depropionated derivative.

| Metabolite ID | Chemical Name | Formation Pathway | Source |

|---|---|---|---|

| M1 | Beclomethasone-17-monopropionate (B-17-MP) | Esterase Hydrolysis | drugbank.comnih.govnih.gov |

| M2 | Beclomethasone-21-monopropionate (B-21-MP) | Esterase Hydrolysis | nih.gov |

| M3 | Beclomethasone (BOH) | Esterase Hydrolysis | drugbank.comnih.govnih.gov |

| M4 | Hydroxylated BDP | CYP3A4 / CYP3A5 Oxidation | drugbank.comnih.gov |

| M5 | Dehydrogenated BDP | CYP3A4 / CYP3A5 Dehydrogenation | drugbank.comnih.gov |

| M6 | Hydroxylated B-17-MP or B-21-MP | Esterase Hydrolysis + CYP3A4 Oxidation | drugbank.comnih.gov |

In Vivo Biotransformation in Non-Human Biological Systems

Studies in animal models have been crucial for understanding the disposition, elimination, and tissue-specific metabolism of beclomethasone dipropionate in a whole-organism context.

Rats and dogs have been utilized as animal models to study the metabolism of BDP nih.gov. Pharmacokinetic studies in Sprague-Dawley rats following inhalation administration showed that BDP is rapidly absorbed and metabolized. A key finding is the significant inter-animal variability in the levels of the metabolite B-17-MP, which is likely due to individual differences in metabolic enzyme activity nih.gov. Regardless of the administration route, BDP and its metabolites are primarily eliminated in the feces, with urinary excretion accounting for less than 10% of elimination drugbank.com.

| Compound | Parameter | Observation | Source |

|---|---|---|---|

| Beclomethasone Dipropionate (BDP) | Cmax, AUClast | Consistent PK profile | nih.gov |

| Beclomethasone 17-monopropionate (B-17-MP) | Cmax, AUClast | Higher inter-animal variability observed | nih.gov |

| BDP and Metabolites | Primary Route of Elimination | Feces | drugbank.com |

Significant differences in the metabolic transformation of BDP exist between the lung and the liver, primarily concerning the activity of CYP3A enzymes.

In the Lung : The lung is a primary site of metabolism following inhalation. Both lung cells and human lung tissue slices rapidly hydrolyze BDP via esterases to its active metabolite, B-17-MP, and subsequently to the inactive BOH drugbank.comnih.govnih.gov. In lung cells, CYP-mediated metabolism is limited to the production of the dehydrogenated metabolite [M5] drugbank.comnih.gov. Fatty acid esters of B-17-MP and/or BOH have also been detected in lung tissue, though in smaller amounts compared to other corticosteroids nih.gov.

In the Liver : The liver exhibits a more extensive metabolic profile. Like the lung, liver cells produce the full range of esterase-dependent metabolites ([M1], [M2], [M3]) drugbank.comnih.gov. However, unlike the lung, liver cells produce both the hydroxylated ([M4], [M6]) and the dehydrogenated ([M5]) metabolites via CYP3A enzymes drugbank.comnih.gov. This indicates a broader capacity for oxidative metabolism in the liver compared to the lung.

This tissue-specific difference suggests that the metabolic fate of BDP is highly dependent on the site of absorption and first-pass metabolism.

Comparison of Metabolic Fate with Beclomethasone Dipropionate and Related Steroids

The metabolic fate of 1,2-Dihydro-beclomethasone dipropionate is intrinsically linked to that of its parent compound, beclomethasone dipropionate (BDP), and other structurally related corticosteroids. BDP is a prodrug that undergoes extensive metabolism to exert its therapeutic effects. The primary metabolic activation of BDP is the hydrolysis of the C-21 ester, a reaction predominantly catalyzed by esterase enzymes found in various tissues, including the lungs. This biotransformation yields the highly active metabolite, beclomethasone 17-monopropionate (B-17-MP), which exhibits a significantly greater binding affinity for the glucocorticoid receptor than the parent drug. Further hydrolysis can lead to the formation of beclomethasone 21-monopropionate (B-21-MP) and beclomethasone (BOH), which are considered less active metabolites.

In addition to hydrolysis, BDP is also a substrate for cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. These enzymes are responsible for further metabolic conversions, including hydroxylation and dehydrogenation, leading to the formation of various inactive metabolites. For instance, CYP3A4 and CYP3A5 can metabolize BDP through hydroxylation and dehydrogenation reactions. It has been observed that in liver cells, both hydroxylated and dehydrogenated metabolites are produced, whereas in lung cells, only the dehydrogenated metabolite is typically formed.

The metabolic pathways of other corticosteroids, such as prednisone and cortisone, provide valuable insights into the potential biotransformation of 1,2-Dihydro-beclomethasone dipropionate. Prednisone and cortisone are themselves inactive and require metabolic activation in the liver via 11β-hydroxysteroid dehydrogenase (11β-HSD) to their active forms, prednisolone (B192156) and hydrocortisone, respectively. This highlights a common theme in corticosteroid metabolism where the initial biotransformation steps are crucial for pharmacological activity.

| Compound | Key Metabolic Enzymes | Primary Metabolic Reactions | Major Active Metabolite(s) | Major Inactive Metabolite(s) |

|---|---|---|---|---|

| Beclomethasone Dipropionate | Esterases, CYP3A4, CYP3A5 | Hydrolysis, Hydroxylation, Dehydrogenation | Beclomethasone 17-monopropionate | Beclomethasone 21-monopropionate, Beclomethasone, Hydroxylated and Dehydrogenated derivatives |

| Prednisone | 11β-hydroxysteroid dehydrogenase | Reduction | Prednisolone | - |

| Cortisone | 11β-hydroxysteroid dehydrogenase | Reduction | Hydrocortisone | - |

Influence of Structural Modifications on Biotransformation Rates and Products

The structural difference between beclomethasone dipropionate and 1,2-Dihydro-beclomethasone dipropionate lies in the saturation of the 1,2-double bond in the A-ring of the steroid nucleus. This modification is expected to have a significant impact on the biotransformation rates and the profile of metabolites formed.

The presence of the 1,2-double bond in BDP makes it susceptible to dehydrogenation reactions, a metabolic pathway observed in corticosteroid metabolism. The saturation of this bond in 1,2-Dihydro-beclomethasone dipropionate would logically preclude this specific metabolic route. Consequently, the metabolic profile of the 1,2-dihydro derivative is anticipated to be different from that of BDP, with a potential shift towards other metabolic pathways.

The reduction of the A-ring is a known metabolic pathway for many corticosteroids. For instance, the metabolism of cortisol (hydrocortisone) involves the reduction of its A-ring to yield tetrahydrocortisol. This suggests that the saturated A-ring of 1,2-Dihydro-beclomethasone dipropionate may influence its susceptibility to further reduction or other enzymatic modifications.

The rate of metabolism can also be affected by this structural change. The planarity and electronic configuration of the A-ring are altered by the removal of the double bond, which could affect the affinity and catalytic efficiency of metabolic enzymes. For example, the interaction with CYP450 enzymes might be different, potentially leading to altered rates of hydroxylation at other positions on the steroid molecule.

It is plausible that with the dehydrogenation pathway being blocked, a greater proportion of 1,2-Dihydro-beclomethasone dipropionate would undergo hydrolysis by esterases as the primary metabolic step. The subsequent metabolism of the resulting monopropionate and beclomethasone derivatives would then proceed without the influence of the A-ring double bond, potentially leading to a different spectrum of downstream metabolites compared to those of BDP.

| Structural Feature | Compound | Potential Impact on Biotransformation |

|---|---|---|

| 1,2-double bond | Beclomethasone Dipropionate | Susceptible to dehydrogenation. Influences A-ring planarity and enzyme interactions. |

| Saturated 1,2-bond | 1,2-Dihydro-beclomethasone Dipropionate | Resistant to dehydrogenation. Altered A-ring conformation may affect enzyme affinity and metabolic rate. Potential for increased shunting to other pathways like hydrolysis and hydroxylation. |

Mechanistic Investigations of 1,2 Dihydro Beclomethasone Dipropionate Action in Vitro/animal Models

Glucocorticoid Receptor Binding Affinity and Selectivity Studies

The cornerstone of beclomethasone's action is its binding to the cytosolic glucocorticoid receptor. This interaction initiates a cascade of events leading to the modulation of gene expression. The affinity and selectivity of this binding are critical determinants of the compound's potency.

Quantitative assays reveal a significant difference in binding affinity between the prodrug, BDP, and its active metabolite, 17-BMP. BDP displays a modest affinity for the glucocorticoid receptor. dntb.gov.ua However, upon hydrolysis, 17-BMP binds to the GR with a much higher affinity. dntb.gov.ua This metabolic conversion is a crucial activation step. dntb.gov.ua

Studies comparing the relative receptor affinity (RRA) of various corticosteroids, with dexamethasone (B1670325) typically set as a standard of 100, demonstrate the high potency of 17-BMP. The RRA of BDP is 53, whereas its active metabolite, 17-BMP, has an RRA of 1345, indicating a binding affinity more than 13 times that of dexamethasone. dntb.gov.ua Another investigation determined that 17-BMP is approximately 13 times as potent as dexamethasone, while BDP itself has about half the binding affinity of dexamethasone. dntb.gov.ua In rat models, beclomethasone (B1667900) and its propionate (B1217596) derivatives have also been shown to have a higher binding affinity for glucocorticoid receptors in the liver, thymus, and hypophysis than dexamethasone. drugbank.com

| Compound | Relative Receptor Affinity (RRA) | Reference Compound |

|---|---|---|

| Dexamethasone | 100 | Standard |

| Beclomethasone Dipropionate (BDP) | 53 | Dexamethasone |

| Beclomethasone-17-Monopropionate (17-BMP) | 1345 | Dexamethasone |

Molecular docking and in silico computational studies have been employed to investigate the binding interactions between beclomethasone-like structures and the glucocorticoid receptor. While specific docking studies on BDP or 17-BMP are not extensively detailed in the provided results, research on newly synthesized derivatives of BDP offers insight into the binding mechanism. These studies demonstrate that BDP derivatives with modifications at various carbon atoms exhibit favorable binding interactions within the ligand-binding domain of the GR. dntb.gov.uaresearchgate.net The docking results for these derivatives were found to be in good agreement, with some compounds showing strong binding affinity comparable to co-crystallized ligands. dntb.gov.uaresearchgate.net Such computational models are crucial for understanding structure-activity relationships and for the rational design of new glucocorticoid agonists.

Cellular and Molecular Responses in In Vitro Systems

Following receptor binding, the activated GR complex translocates to the nucleus to modulate gene expression, leading to a wide range of anti-inflammatory effects. In vitro systems have been instrumental in dissecting these downstream cellular and molecular responses.

The anti-inflammatory effects of glucocorticoids are largely due to the transactivation and transrepression of genes. The activated GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. nih.gov

Studies using the active metabolite, 17-BMP, on lung macrophages purified from human lung tissue have demonstrated this mechanism. Treatment with 17-BMP significantly upregulated the expression of well-known glucocorticoid-responsive genes, including FK506 binding protein 51 (FKBP51) and Glucocorticoid-Induced Leucine Zipper (GILZ). plos.orgnih.gov This transactivation of genes containing GREs was observed in macrophages from both COPD patients and control subjects, indicating that the fundamental GR-mediated gene expression machinery is intact. nih.govplos.org The induction of these genes is a key part of the anti-inflammatory and immunomodulatory effects of the drug. plos.org

A primary therapeutic effect of beclomethasone is the suppression of inflammatory signaling pathways. This is achieved by inhibiting the actions of multiple inflammatory cells and the release of pro-inflammatory mediators. drugbank.com In vitro studies have quantified these effects on various cell types and signaling molecules.

In lung macrophages stimulated with lipopolysaccharide (LPS), the active metabolite 17-BMP potently inhibited the release of pro-inflammatory cytokines in a concentration-dependent manner. nih.govplos.org It effectively suppressed the production of Tumor Necrosis Factor-alpha (TNFα) and Interleukin-6 (IL-6), with a less pronounced, though still significant, inhibitory effect on CXCL8. nih.govplos.org Furthermore, studies in asthmatic subjects have shown that inhaled BDP leads to a significant reduction in the number of inflammatory cells within the bronchial mucosa, including eosinophils, mast cells, and various T-lymphocyte subsets (CD3+, CD4+, CD25+). nih.gov

| Inflammatory Marker/Cell | Effect of BDP / 17-BMP | System/Model |

|---|---|---|

| TNFα Production | Inhibited | LPS-stimulated human lung macrophages |

| IL-6 Production | Inhibited | LPS-stimulated human lung macrophages |

| CXCL8 Production | Inhibited | LPS-stimulated human lung macrophages |

| Eosinophil Infiltration | Decreased | Bronchial mucosa of asthmatic subjects |

| Mast Cell Infiltration | Decreased | Bronchial mucosa of asthmatic subjects |

| Activated T-Lymphocyte (CD25+) Infiltration | Decreased | Bronchial mucosa of asthmatic subjects |

To understand the broader effects of BDP on tissue and cellular function, specific assays for cell viability and ciliary function have been conducted.

Cell Viability: The effect of BDP on cellular health has been assessed in vitro using human lung precision-cut tissue slices. In these studies, cellular viability was monitored by measuring adenosine (B11128) 5'-triphosphate (ATP) content and protein synthesis following incubation with the drug. nih.gov These assays confirmed that the lung tissue remained viable throughout the experiments, allowing for the study of drug metabolism. The findings showed that BDP was rapidly and extensively hydrolyzed to its active metabolite 17-BMP and subsequently to the inactive beclomethasone (BOH). nih.gov

Ciliary Function: Mucociliary clearance is a critical defense mechanism of the airways. Studies have investigated whether BDP impacts this function. In a double-blind study with patients suffering from chronic obstructive lung disease, the acute inhalation of BDP was found to have no statistically significant effect on mucociliary clearance rates compared to a placebo. nih.gov This suggests that any potential for increased chest infections during steroid therapy is likely due to mechanisms other than impaired mucociliary function. nih.gov Other reviews confirm that acute inhalation of BDP does not appear to affect mucociliary clearance. frontiersin.org

Pharmacological Activity in Relevant Animal Models (Mechanistic Focus)

Limited direct research on the pharmacological activity of 1,2-Dihydro-beclomethasone dipropionate in animal models is available in publicly accessible literature. The primary focus of research has been on its parent compound, beclomethasone dipropionate (BDP). However, based on the well-established pharmacology of corticosteroids, the theoretical mechanistic actions of its 1,2-dihydro derivative can be inferred.

While specific experimental models for 1,2-Dihydro-beclomethasone dipropionate are not extensively documented, the anti-inflammatory and immunomodulatory effects of corticosteroids are well-understood. Beclomethasone dipropionate, the parent compound, exerts its effects by binding to glucocorticoid receptors (GR) in the cytoplasm. youtube.com This complex then translocates to the nucleus, where it modulates gene expression. nih.gov This process leads to the inhibition of pro-inflammatory cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α), and the suppression of inflammatory cells like eosinophils, T-lymphocytes, mast cells, and macrophages. drugbank.comnih.gov

It is hypothesized that 1,2-Dihydro-beclomethasone dipropionate would follow a similar mechanistic pathway. In experimental models of inflammation, such as those inducing paw edema or airway inflammation in rodents, the compound would be expected to reduce swelling, inflammatory cell infiltration, and the production of inflammatory mediators. The potency of these effects would be directly related to its binding affinity for the glucocorticoid receptor and the subsequent downstream genomic and non-genomic effects.

A study on the parent compound, beclomethasone dipropionate, in nonatopic asthmatics demonstrated a significant decrease in inflammatory cells, including eosinophils (EG2+), mast cells (AA1+), and activated T-lymphocytes (CD25+), in the bronchial mucosa following treatment. nih.gov It is plausible that 1,2-Dihydro-beclomethasone dipropionate would exhibit a similar, though likely less potent, profile of activity in animal models of asthma and allergy.

Direct comparative studies in animal models between 1,2-Dihydro-beclomethasone dipropionate and beclomethasone dipropionate (BDP) are not readily found in the existing scientific literature. However, based on structure-activity relationships of corticosteroids, a comparison can be extrapolated. The presence of a double bond between the first and second carbon atoms (Δ¹) in the A-ring of the steroid nucleus is known to enhance the anti-inflammatory and glucocorticoid activity. researchgate.net

Beclomethasone dipropionate possesses this Δ¹ double bond. The saturation of this bond to form 1,2-Dihydro-beclomethasone dipropionate would theoretically lead to a reduction in its anti-inflammatory potency compared to the parent BDP. This is because the planarity of the A-ring, conferred by the double bonds, is crucial for optimal binding to the glucocorticoid receptor.

Beclomethasone dipropionate itself is a prodrug that is rapidly metabolized to its active metabolite, beclomethasone-17-monopropionate (17-BMP), which has a significantly higher affinity for the glucocorticoid receptor. drugbank.comnih.gov Further metabolism of BDP can also lead to beclomethasone (BOH). nih.gov Any comparative study would need to consider the metabolic pathways of both the parent compound and its 1,2-dihydro derivative to accurately assess their relative potencies.

| Feature | Beclomethasone Dipropionate (BDP) | 1,2-Dihydro-beclomethasone Dipropionate (Inferred) |

| A-Ring Structure | Contains a 1,2-double bond (Δ¹) | Saturated 1,2-bond |

| Expected Anti-inflammatory Potency | High | Lower than BDP |

| Primary Active Metabolite | Beclomethasone-17-monopropionate (17-BMP) | Unknown |

Structure-Activity Relationships (SAR) of Dihydrogenated Steroids

The biological activity of corticosteroids is intricately linked to their three-dimensional structure. Modifications to the steroid nucleus can significantly alter their potency, receptor affinity, and pharmacokinetic profile.

The introduction of a double bond between carbons 1 and 2 of the A-ring is a common structural modification in synthetic corticosteroids that generally enhances glucocorticoid activity relative to mineralocorticoid activity. researchgate.net This modification, present in compounds like prednisolone (B192156) and beclomethasone, increases the anti-inflammatory potency compared to their non-dihydrogenated counterparts (cortisone and hydrocortisone, respectively).

Conversely, the hydrogenation (saturation) of this 1,2-double bond, as in 1,2-Dihydro-beclomethasone dipropionate, is expected to decrease glucocorticoid activity. The planarity of the A-ring is thought to be important for the proper orientation of the steroid within the ligand-binding domain of the glucocorticoid receptor. Saturation of the 1,2-bond would alter the conformation of the A-ring, likely leading to a less optimal fit and reduced binding affinity.

The general structure-activity relationships for corticosteroids highlight the importance of several key features for potent activity:

A 4,5-double bond and a 3-keto group in the A-ring. researchgate.net

An 11β-hydroxyl group. nih.gov

A 17α-hydroxyl group. nih.gov

While 1,2-Dihydro-beclomethasone dipropionate would retain most of these features, the loss of the 1,2-double bond would be a significant structural change impacting its biological activity.

The stereochemistry of the steroid nucleus is critical for its interaction with the glucocorticoid receptor. The receptor's ligand-binding pocket is highly specific, and even minor changes in the spatial arrangement of functional groups can dramatically affect binding affinity and efficacy.

Environmental Occurrence and Ecotoxicological Research of 1,2 Dihydro Beclomethasone Dipropionate

Detection in Environmental Matrices (e.g., Waterways, Soil)

A thorough review of scientific literature reveals a significant data gap regarding the presence of 1,2-Dihydro-beclomethasone dipropionate in environmental compartments. Currently, there are no specific studies that report the detection or quantification of 1,2-Dihydro-beclomethasone dipropionate in waterways, soil, sediment, or other environmental matrices. Environmental monitoring studies that investigate pharmaceutical contamination tend to focus on the parent compound, beclomethasone (B1667900) dipropionate, and its more commonly known and abundant metabolites.

Environmental Transformation and Degradation Pathways

The environmental fate of 1,2-Dihydro-beclomethasone dipropionate, including its transformation and degradation pathways, remains largely uninvestigated. While studies exist for the parent compound, beclomethasone dipropionate, this information cannot be directly extrapolated to its dihydro-derivative without specific experimental validation.

Photolytic Degradation Studies

There are no available studies specifically examining the photolytic degradation of 1,2-Dihydro-beclomethasone dipropionate. Research into the photodegradation of corticosteroids has been conducted on related compounds, but the specific kinetics and transformation products resulting from the exposure of 1,2-Dihydro-beclomethasone dipropionate to light have not been documented.

Microbial Biotransformation in Aquatic and Terrestrial Environments

No research dedicated to the microbial biotransformation of 1,2-Dihydro-beclomethasone dipropionate in either aquatic or terrestrial environments has been identified. Studies on the parent compound, beclomethasone dipropionate, have shown that microorganisms, such as the fungus Aspergillus niger, can transform it into several metabolites, including beclomethasone 17-monopropionate, beclomethasone 21-monopropionate, and beclomethasone. scienceopen.comsemanticscholar.orgscielo.brresearchgate.net However, the formation or subsequent degradation of 1,2-Dihydro-beclomethasone dipropionate was not reported in these studies.

Ecotoxicological Assessment in Aquatic Organisms (Non-Clinical)

A comprehensive search for ecotoxicological data on 1,2-Dihydro-beclomethasone dipropionate yielded no specific results. The potential effects of this particular compound on aquatic life have not been characterized. While the ecotoxicological profiles of other pharmaceuticals, including the parent steroid beclomethasone dipropionate, have been assessed to some extent, this knowledge does not directly apply to the 1,2-dihydro form. nih.govnih.govresearchgate.net

In Vitro Ecotoxicity Assays

There is no published data from in vitro ecotoxicity assays performed on 1,2-Dihydro-beclomethasone dipropionate. Standardized in vitro tests using cell lines or specific receptor assays are crucial for predicting the potential toxicity of chemical compounds, but such investigations have not been carried out for this specific substance. nih.govnih.gov

Effects on Model Aquatic Organisms at Cellular and Physiological Levels

No studies documenting the effects of 1,2-Dihydro-beclomethasone dipropionate on model aquatic organisms (such as fish, daphnids, or algae) at either the cellular or physiological level are available. Research on beclomethasone dipropionate has shown that it can induce physiological changes in fish, including altered plasma glucose levels and gene expression. nih.govresearchgate.net However, whether the 1,2-dihydro metabolite would elicit similar, more potent, or different effects is currently unknown.

Based on a comprehensive review of existing scientific literature, there is a clear absence of research on the environmental occurrence, degradation, and ecotoxicological effects of 1,2-Dihydro-beclomethasone dipropionate. All reviewed sections highlight a significant knowledge gap, underscoring that the environmental fate and impact of this specific corticosteroid derivative are entirely uncharacterized. Future research is necessary to identify and quantify this compound in the environment and to understand its potential risks to aquatic and terrestrial ecosystems.

Bioaccumulation and Environmental Persistence Studies

It is important to note that this information pertains to the metabolite B17MP and not to 1,2-Dihydro-beclomethasone dipropionate itself. The environmental fate and behavior of 1,2-Dihydro-beclomethasone dipropionate remain an area where further research is needed.

Interactive Data Table: Ecotoxicological Data for Beclomethasone-17-monopropionate (B17MP)

| Parameter | Value | Conclusion | Source |

| Persistence | |||

| Biodegradability (OECD 301B) | Not readily biodegradable | Potentially persistent | janusinfo.se |

| Dissipation Half-Life (DT50) - Water (Emperor Lake) | 3.0 days | Lower dissipation | janusinfo.se |

| Dissipation Half-Life (DT50) - Overall System (Emperor Lake) | 3.9 days | Lower dissipation | janusinfo.se |

| Dissipation Half-Life (DT50) - Aerobic (Calwich Abbey Lake) | <1 day | Rapidly dissipated | janusinfo.se |

| Dissipation Half-Life (DT50) - Anaerobic (Calwich Abbey Lake) | <1 day | Rapidly dissipated | janusinfo.se |

| Bioaccumulation | |||

| Log Kow | 3.49 / 3.14 | Low potential for bioaccumulation | janusinfo.sefass.se |

| Bioaccumulation in Fish (OECD 305) | No bioconcentration factor calculated | No accumulation occurred | janusinfo.se |

Future Research Directions and Unanswered Questions for 1,2 Dihydro Beclomethasone Dipropionate

Novel Synthetic Routes for Stereoselective Production

The synthesis of corticosteroids like beclomethasone (B1667900) dipropionate is a multi-step process that often presents challenges in terms of yield, cost-effectiveness, and stereoselectivity. nih.govresearchgate.net The specific stereochemistry of the steroid nucleus is paramount to its biological activity. Therefore, developing novel, efficient, and stereoselective synthetic routes is a critical area of research.

Future research should focus on:

Enhancing stereoselectivity: The biological activity of corticosteroids is highly dependent on their three-dimensional structure. Future synthetic strategies must ensure precise control over the stereochemistry at all chiral centers.

Greener chemistry approaches: The development of more environmentally friendly synthetic methods is a growing priority. This includes the use of less hazardous reagents and solvents, and the design of processes that generate minimal waste. patsnap.com

A key starting material in some existing syntheses is 16α-methylepihydrocortisone. patsnap.com Innovations in the synthesis of such precursors will also be crucial.

Comprehensive Metabolomic and Degradomic Profiling

A thorough understanding of a drug's metabolic fate is essential for optimizing its therapeutic index. For beclomethasone dipropionate, it is known to be a prodrug that is rapidly hydrolyzed by esterase enzymes to its active metabolite, beclomethasone 17-monopropionate (17-BMP). drugbank.comnih.gov Further metabolism leads to the formation of beclomethasone 21-monopropionate (21-BMP) and beclomethasone (BOH). drugbank.comnih.gov

Unanswered questions and future research directions include:

Metabolomic profile of 1,2-Dihydro-beclomethasone dipropionate: The specific metabolic pathway of the 1,2-dihydro derivative is not well-characterized. Comprehensive metabolomic studies are needed to identify its metabolites and compare their activity and clearance rates to those of the parent compound.

Degradation pathways: Beclomethasone dipropionate is known to degrade in human plasma to its monopropionate esters, beclomethasone, and other unidentified species. nih.govresearchgate.net The degradation products of the 1,2-dihydro form, under various physiological and environmental conditions, need to be identified and characterized. Studies on the thermal degradation of related compounds like betamethasone (B1666872) dipropionate have identified multiple degradation products, suggesting a complex degradation profile. nih.govresearchgate.net

Role of cytochrome P450 enzymes: CYP3A4 and CYP3A5 have been shown to metabolize beclomethasone dipropionate to inactive metabolites. nih.gov The interaction of 1,2-Dihydro-beclomethasone dipropionate with these and other CYP enzymes should be investigated to predict potential drug-drug interactions.

Table 1: Known Metabolites of Beclomethasone Dipropionate

| Metabolite | Abbreviation | Formation Pathway |

|---|---|---|

| Beclomethasone 17-monopropionate | 17-BMP | Hydrolysis by esterases |

| Beclomethasone 21-monopropionate | 21-BMP | Hydrolysis by esterases |

| Beclomethasone | BOH | Further hydrolysis of monopropionate esters |

| Hydroxylated and dehydrogenated metabolites | [M4], [M5], [M6] | Metabolism by CYP3A4 and CYP3A5 enzymes |

Advanced In Silico Modeling for Predicting Biological and Environmental Fate

In recent years, in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, have become invaluable tools in drug discovery and environmental risk assessment. nih.goveuropa.eu These computational models can predict the biological activity, toxicity, and environmental fate of chemicals based on their molecular structure.

Future research in this area should involve:

Development of QSAR models for 1,2-Dihydro-beclomethasone dipropionate: Predictive models could be developed to estimate the glucocorticoid receptor binding affinity, anti-inflammatory potency, and potential off-target effects of the 1,2-dihydro derivative and its metabolites.

Prediction of environmental fate: Glucocorticoids are considered environmental contaminants, and their presence in water sources is a growing concern. mdpi.comnih.govumweltbundesamt.de In silico models can be used to predict the persistence, bioaccumulation, and potential ecotoxicity of 1,2-Dihydro-beclomethasone dipropionate and its degradation products. For instance, the photodegradation of other glucocorticoids has been studied, and similar models could be applied here. nih.gov

Integrated modeling approaches: Combining pharmacokinetic and pharmacodynamic models with systems biology approaches can provide a more holistic understanding of the drug's behavior in the body. nih.gov

Elucidation of Complete Structure-Activity-Toxicity Relationships

The relationship between the chemical structure of a corticosteroid and its biological activity is complex. uomustansiriyah.edu.iqresearchgate.net Small structural modifications can lead to significant changes in potency, receptor selectivity, and side effect profile.

Key research questions to be addressed include:

Structure-toxicity relationships: While glucocorticoids are effective anti-inflammatory agents, their use can be limited by adverse effects. nih.gov Understanding the structural features that contribute to toxicity is crucial for the design of safer drugs. QSAR models can be instrumental in predicting the potential toxicity of new derivatives. nih.govresearchgate.net

Receptor selectivity: Investigating the selectivity of 1,2-Dihydro-beclomethasone dipropionate for the glucocorticoid receptor over other steroid receptors (e.g., mineralocorticoid, androgen, and estrogen receptors) is essential to predict its potential for hormonal side effects.

Table 2: Structural Modifications and Their Effects on Corticosteroid Activity

| Structural Modification | Effect on Activity |

|---|---|

| 9α-fluorination | Enhances glucocorticoid and mineralocorticoid activity |

| 9α-chlorination | Increases lipophilicity and duration of action |

| 16-methylation | Markedly increases glucocorticoid activity and virtually eliminates mineralocorticoid activity |

| Esterification of 17α-hydroxyl group | Important for optimal glucocorticoid potency |

Role as a Biomarker or Indicator in Specific Research Contexts

The measurement of drug metabolites and endogenous compounds can serve as valuable biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. Steroid metabolomics is an emerging field with significant potential in this area. endocrine-abstracts.orgnih.govoup.com

Future research could explore the following:

Biomarker of therapeutic response: The levels of 1,2-Dihydro-beclomethasone dipropionate and its metabolites in biological fluids could potentially be correlated with clinical outcomes in patients. This could help in personalizing therapy and optimizing treatment regimens.

Indicator of systemic exposure: For locally acting corticosteroids, minimizing systemic absorption is a key goal. Measuring the levels of the drug and its metabolites in the bloodstream can provide a direct indication of systemic exposure.

Biomarker of metabolic effects: Inhaled corticosteroids have been shown to affect the levels of certain endogenous steroid metabolites and markers of collagen metabolism. nih.govnih.gov Investigating the impact of 1,2-Dihydro-beclomethasone dipropionate on these and other metabolic pathways could reveal novel biomarkers of its systemic effects.

Q & A

Q. What experimental designs minimize HPA axis suppression in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.